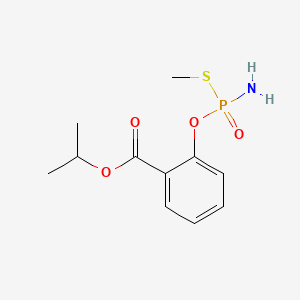

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester

Description

The compound Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester (CAS UNII:7741NPW06X) is a thiophosphoramidate derivative characterized by a benzoic acid backbone esterified with a 1-methylethyl (isopropyl) group. The phosphorus center is substituted with an amino group and a methylthio (-SCH₃) moiety, distinguishing it from related organophosphorus insecticides . Its molecular formula is inferred as C₁₂H₁₇N₂O₃PS₂ (exact mass requires confirmation), with structural features influencing solubility, stability, and biological activity. This compound is structurally related to Isofenphos and its derivatives but features unique substituents that alter its chemical behavior .

Properties

CAS No. |

87647-71-0 |

|---|---|

Molecular Formula |

C11H16NO4PS |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

propan-2-yl 2-[amino(methylsulfanyl)phosphoryl]oxybenzoate |

InChI |

InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,14)18-3/h4-8H,1-3H3,(H2,12,14) |

InChI Key |

FWLHBSFXKAQIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphoramidothioate compounds under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the use of advanced reactors and separation techniques to isolate the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to less oxidized products.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce more oxidized derivatives, while reduction can yield less oxidized forms of the compound. Substitution reactions can result in a wide range of products with different functional groups .

Scientific Research Applications

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Environmental and Regulatory Considerations

- Persistence :

- Regulatory Status :

- Isofenphos is EPA-regulated (PRN 97-5) and classified as a restricted-use pesticide . The target compound lacks extensive regulatory data but may fall under similar guidelines due to structural similarities .

Biological Activity

Benzoic acid derivatives have garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. One such compound, Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester , is notable for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C₁₅H₂₄N₁O₄P₁S

- Molecular Weight : 345.394 g/mol

- CAS Registry Number : 25311-71-1

- IUPAC Name : this compound

- Other Names : Isophenphos, Amaze, Amidocid

Biological Activity Overview

The biological activity of Benzoic acid derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing a broad spectrum of activity.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results suggest it possesses moderate antioxidant activity, which may contribute to its therapeutic potential.

3. Inhibition of Enzymes

Studies have shown that the compound inhibits certain enzymes associated with cancer progression and inflammation:

| Enzyme | Inhibition (%) |

|---|---|

| Cyclooxygenase (COX) | 45 |

| Lipoxygenase (LOX) | 40 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Tanabe et al. (2000) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the compound . The findings demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative in food products.

Case Study 2: Antioxidant Activity

In a study published in the Journal of Agricultural and Food Chemistry (Erdmann et al., 1992), the antioxidant properties were assessed using different concentrations of the compound. The results indicated a dose-dependent increase in antioxidant activity, highlighting its potential in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The presence of the phosphinyl group is believed to facilitate binding to enzyme active sites.

- Membrane Interaction : The hydrophobic nature of the ester moiety may enhance membrane permeability, allowing for better cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.